molecular formula C16H23NO3 B8226478 (R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

(R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

Cat. No.: B8226478
M. Wt: 277.36 g/mol
InChI Key: HUXMLWAFNXMEBY-UXIGCNINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative of significant interest in advanced pharmacological and neurochemical research. This compound is structurally related to a class of 2-oxo-1-pyrrolidine derivatives that have been investigated for their potential activity on the central nervous system (CNS) . Pyrrolidin-2-one scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets; the pyrrolidin-2-one core itself is a key component of several bioactive molecules . The specific stereochemistry of this compound, defined by its (R) configurations, is critical for its biomolecular interactions and selectivity, making it a valuable chiral building block or intermediate for the synthesis of more complex, stereoselective molecules. The primary research applications of this compound are anticipated in the field of neuroscience, particularly as a precursor or structural analog in the development of ligands for neurological targets. Structurally similar pyrrolidin-2-one compounds have shown potent and selective activity in models relevant to epilepsy, convulsions, neuropathic pain, and migraine . Furthermore, its scaffold is closely related to that of high-affinity ligands developed for the Cannabinoid type-1 (CB1) receptor, a key G-protein coupled receptor (GPCR) in the brain implicated in a wide range of physiological and pathological processes . Researchers may employ this chiral compound in the design and synthesis of novel radioligands for positron emission tomography (PET) imaging, aiming to non-invasively quantify receptor density in the brain for disorders such as epilepsy, neurodegenerative diseases, and substance abuse . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4R)-4-[(1R)-1-hydroxypropyl]-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-15(18)13-9-16(19)17(10-13)11(2)12-5-7-14(20-3)8-6-12/h5-8,11,13,15,18H,4,9-10H2,1-3H3/t11-,13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXMLWAFNXMEBY-UXIGCNINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H]1CC(=O)N(C1)[C@H](C)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of the (R)-1-hydroxypropyl moiety represents a critical stereochemical challenge in the synthesis. Patent EP1988071A1 demonstrates that sodium borohydride (NaBH₄) and chlorotrimethylsilane (TMSCl) in the presence of optically active catalysts, such as (R)-2-[bis(4-methoxyphenyl)hydroxymethyl]pyrrolidine, enable asymmetric reductions of ketones to secondary alcohols with high enantiomeric excess (ee > 98%) . For example, the reduction of 3-[5-(4-fluorophenyl)-5-oxopentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one (VI) yields the (5S)-alcohol derivative (VII) with >99% diastereomeric purity . This method’s applicability extends to analogous substrates, suggesting its utility for generating the (R)-1-hydroxypropyl group in the target compound.

Reaction parameters such as solvent polarity and temperature significantly influence stereoselectivity. Tetrahydrofuran (THF) at -20°C optimizes the reaction kinetics, while excess TMSCl facilitates in situ silylation of intermediates, preventing retro-aldol side reactions .

Pyrrolidinone Ring Assembly via Multicomponent Reactions

The pyrrolidin-2-one core is efficiently constructed using a four-component coupling method, as detailed in PMC2587418 . Ethyl pyruvate, 4-aminobenzotrifluoride, and 3-methoxybenzaldehyde undergo acid-catalyzed condensation to form a pyrrolidone intermediate (9) in 85% yield . Hydrolysis of the enamine moiety with acetic acid and hydrochloric acid generates a ketolactam (10), which is subsequently condensed with (R)-α-methylbenzylamine to produce diastereomeric amines (11 and 12) .

Chromatographic separation of diastereomers on silica gel achieves >95% purity, with the desired (R,R)-configured amine (11) predominating in a 20:1 ratio . Sodium cyanoborohydride (NaBH₃CN) in acetic acid selectively reduces the imine bond, yielding the saturated pyrrolidinone structure with retention of stereochemistry .

Protecting Group Strategies for Hydroxyl and Amine Functionalities

Temporary protection of hydroxyl and amine groups is essential to prevent undesired side reactions during synthesis. Trimethylsilyl (TMS) and t-butyldimethylsilyl (TBS) groups are employed in EP1988071A1 to mask hydroxyl functionalities during ketone reductions . For instance, silylation of the hydroxyl group in intermediate VII allows subsequent N-alkylation without competing nucleophilic attacks .

Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF, which cleaves silyl ethers quantitatively under mild conditions . Similarly, carbamate-protected amines (e.g., Boc groups) are removed via acidolysis with trifluoroacetic acid (TFA), preserving the integrity of the pyrrolidinone ring .

Catalytic Systems for Stereochemical Control

Chiral catalysts play a pivotal role in establishing the compound’s stereochemistry. The (R)-2-[bis(4-methoxyphenyl)hydroxymethyl]pyrrolidine catalyst (IV) induces asymmetric induction during borohydride reductions, as evidenced by the synthesis of (5S)-(4-fluorophenyl)-5-hydroxypentanoyl derivatives . This catalyst’s methoxy substituents enhance π-π interactions with aromatic ketones, aligning the substrate for hydride attack from the re face .

Palladium-based catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, facilitate cross-coupling reactions for introducing the 4-methoxyphenyl ethyl group . For example, Suzuki-Miyaura coupling between a boronic ester and a brominated pyrrolidinone precursor achieves >90% yield while maintaining enantiopurity .

Purification and Crystallization Techniques

Final purification relies on crystallization to isolate the enantiopure product. US9951080B2 discloses that dissolving the crude compound in a 1:1 mixture of ethyl acetate and heptane at elevated temperatures (60°C), followed by gradual cooling to 0°C, yields crystalline (R)-4-((R)-1-hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one with >99.5% ee . X-ray powder diffraction (XRPD) confirms the solid-state form, while differential scanning calorimetry (DSC) reveals a melting point of 168–170°C .

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic routes and their efficiencies:

StepMethodReagents/ConditionsYield (%)ee (%)Source
Asymmetric reductionNaBH₄, TMSCl, catalyst IVTHF, -20°C, 12 h9299
Pyrrolidinone assemblyFour-component couplingAcetic acid, 80°C, 24 h85N/A
Diastereomer separationSilica gel chromatographyHexane/EtOAc (7:3)78>95
Final crystallizationEthyl acetate/heptane60°C → 0°C, 48 h6599.5

Challenges and Optimization Opportunities

Despite high enantioselectivity, scalability remains a challenge due to the cost of chiral catalysts. Patent EP1988071A1 addresses this by recycling the catalyst through aqueous extraction, achieving 85% recovery . Additionally, replacing NaBH₄ with cheaper alternatives like lithium triethylborohydride (LiEt₃BH) could reduce production costs without compromising yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the hydroxypropyl moiety can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of more complex molecules. Its stereochemical properties make it valuable for studying enantioselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a ligand for various biological targets. Its ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways and mechanisms.

Medicine

In medicine, ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique structure and reactivity profile make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidin-2-one derivatives and other analogs bearing aryl or heteroaryl substituents.

Structural and Stereochemical Features

  • Target Compound :

    • Stereochemistry: Three (R)-configured stereocenters.
    • Key substituents: 4-Methoxyphenyl ethyl group, hydroxypropyl chain.
    • Core structure: Pyrrolidin-2-one.
  • (R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one (4da): Stereochemistry: Single (R)-configured stereocenter at the pyrrolidinone ring. Substituents: 4-Methoxyphenyl at position 4, 4-nitrophenylsulfonyl at position 1. Synthesis: Achieved via Heck–Matsuda desymmetrization with 84% yield .
  • (R)-1-((2-Nitrophenyl)sulfonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one (4cc) :

    • Substituents: 4-Trifluoromethylphenyl at position 4, 2-nitrophenylsulfonyl at position 1.
    • Synthesis: Lower yield (48%) compared to 4da, attributed to steric and electronic effects of the trifluoromethyl group .
  • 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (Compound e): Core structure: Cyclohexanol (vs. pyrrolidinone). Substituents: 4-Methoxyphenyl ethyl group, dimethylaminoethyl chain. Relevance: Shared 4-methoxyphenyl motif but distinct core and functional groups .

Enantiomeric Purity

Enantiopurity for related compounds was confirmed via chiral chromatography:

  • 4da : HPLC using Daicel Chiralpak® IB column (e.r. >99:1, retention times: 15.0 min and 17.5 min) .
  • 4cc : SFC using Daicel Chiralpak® IC column (e.r. 95:5, retention times: 24.2 min and 25.8 min) .
    The target compound’s enantiomeric purity remains uncharacterized in published studies.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Core Structure Key Substituents Synthesis Yield Enantiomeric Ratio
(R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one C₁₆H₂₃NO₃ Pyrrolidin-2-one 4-Methoxyphenyl ethyl, hydroxypropyl N/A N/A
(R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one (4da) C₁₇H₁₆N₂O₆S Pyrrolidin-2-one 4-Methoxyphenyl, 4-nitrophenylsulfonyl 84% >99:1
(R)-1-((2-Nitrophenyl)sulfonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one (4cc) C₁₇H₁₃F₃N₂O₅S Pyrrolidin-2-one 4-Trifluoromethylphenyl, 2-nitrophenylsulfonyl 48% 95:5
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (Compound e) C₁₉H₂₉NO₂ Cyclohexanol 4-Methoxyphenyl ethyl, dimethylaminoethyl N/A N/A

Notes and Limitations

Its synthetic route, yield, and enantiopurity require further investigation.

Synthetic Challenges : Steric hindrance from the hydroxypropyl group in the target compound may complicate synthesis, necessitating optimized catalytic systems.

Biological Activity

(R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound belonging to the pyrrolidinone class, notable for its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H23_{23}NO3_3, with a molar mass of 277.36 g/mol. The compound features a pyrrolidine ring substituted with a hydroxypropyl group and a 4-methoxyphenyl ethyl group, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC16_{16}H23_{23}NO3_3
Molar Mass277.36 g/mol
CAS Number1650544-74-3
Boiling PointPredicted: 460.5 °C

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activities. It has been studied for its potential as a receptor antagonist, particularly in modulating neurotransmitter systems involved in pain and anxiety regulation. Its selective interaction with certain receptors may lead to reduced side effects compared to non-selective agents .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, it significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2_2 production in RAW 264.7 macrophage cells. The mechanisms involved include suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), highlighting its potential therapeutic role in inflammatory diseases .

The biological activity of this compound is largely attributed to its interactions at the molecular level:

  • Receptor Binding : The compound shows selective binding affinity towards specific receptors involved in neuropharmacological pathways.
  • Inhibition of Inflammatory Pathways : It inhibits key enzymes and signaling pathways associated with inflammation, including NF-kB and MAPK pathways .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Neuropharmacology : A study focused on the compound's ability to modulate pain responses in animal models, demonstrating reduced pain sensitivity without significant side effects.
  • Inflammation : In another research effort, the anti-inflammatory effects were evaluated using zebrafish larvae models, where treatment resulted in decreased inflammatory markers similar to those observed in RAW 264.7 cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(S)-N-[3-(4-Methoxyphenyl)propyl]pyrrolidin-2-oneSimilar pyrrolidine core with different substituentsPotential analgesic effects
1-(4-Methoxyphenyl)ethylpyrrolidin-2-oneLacks hydroxy substitutionAntidepressant activity
3-(4-Methoxyphenyl)propanamideNon-cyclic derivativeAnti-inflammatory properties

This comparative analysis underscores the unique attributes of this compound, particularly its specific stereochemistry and functional groups that contribute to its distinct biological profile.

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for higher yields?

The enantioselective synthesis of pyrrolidin-2-one derivatives often employs Heck–Matsuda desymmetrization of N-protected dihydropyrroles. Key steps include:

  • Sulfonylation : Introducing sulfonyl groups (e.g., 2-nitrophenylsulfonyl) to stabilize intermediates and control stereochemistry .
  • Optimization : Adjusting reaction time, temperature, and catalyst loading. For example, yields for analogous compounds ranged from 48% to 84% depending on substituents .
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for desymmetrization .

Q. What analytical techniques are most reliable for characterizing stereochemical configuration?

  • Chiral Chromatography : Use Daicel Chiralpak® IC or IB columns with SFC/HPLC (λ = 210–260 nm) to resolve enantiomers. Retention times (e.g., 15.0 min vs. 17.5 min) and peak area ratios determine enantiomeric excess .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent effects (e.g., 4-methoxyphenyl shifts) .
  • HRMS : Validate molecular formulas (e.g., m/z 415.05689 for C16_{16}H14_{14}F3_3NO3_3) .

Q. How can enantiomeric mixtures be resolved during synthesis?

  • Chiral Auxiliaries : Use enantiopure sulfonyl groups (e.g., (R)-1-(4-nitrophenyl)ethyl) to induce asymmetry .
  • Dynamic Kinetic Resolution : Optimize catalytic asymmetric conditions (e.g., Pd-catalyzed cross-coupling) to favor one enantiomer .

Advanced Research Questions

Q. How do substituents like 4-methoxyphenyl influence the compound’s reactivity in further modifications?

  • Electron-Donating Effects : The 4-methoxyphenyl group enhances electron density at the pyrrolidinone ring, facilitating electrophilic substitutions (e.g., halogenation) but may reduce oxidative stability .
  • Steric Hindrance : Substituents at the 1- and 4-positions (e.g., 1-(4-methoxyphenyl)ethyl) can impede nucleophilic attacks, requiring tailored reaction conditions (e.g., bulky base or high-temperature activation) .

Q. What experimental designs are critical for studying stability under varying pH and temperature?

  • Accelerated Stability Testing : Incubate the compound at 25–60°C in buffers (pH 1–13) and monitor degradation via LC-MS. For example, γ-lactam analogs showed hydrolysis at pH < 3 .
  • Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (Ea_a) using Arrhenius plots to predict shelf-life .

Q. How can spectroscopic techniques elucidate reaction mechanisms in the compound’s synthesis?

  • In Situ NMR : Track intermediates during Heck–Matsuda reactions (e.g., Pd-π-allyl complexes) .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled reagents to confirm lactamization pathways .

Q. What challenges arise in scaling up enantioselective synthesis, and how can they be mitigated?

  • Catalyst Efficiency : Heterogeneous catalysts (e.g., immobilized Pd) improve recyclability but may reduce enantioselectivity. Pilot studies showed a 5–10% drop in ee during scale-up .
  • Purification : Chiral stationary phase chromatography becomes cost-prohibitive; alternative methods like crystallization-induced asymmetric transformation (CIAT) are explored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.